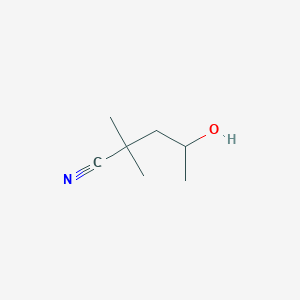
4-Hydroxy-2,2-dimethylpentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2,2-dimethylpentanenitrile is an organic compound with the molecular formula C7H13NO It is a cyanohydrin, characterized by the presence of both a hydroxyl group (-OH) and a nitrile group (-CN) on the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy-2,2-dimethylpentanenitrile can be synthesized through the addition of hydrogen cyanide to aldehydes or ketones. For instance, the reaction of 2,2-dimethylpropanal with hydrogen cyanide in the presence of a base catalyst can yield this compound. The reaction is typically carried out under controlled temperature conditions to ensure the stability of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts such as hydroxynitrile lyase can enhance the efficiency of the reaction by facilitating the addition of hydrogen cyanide to the carbonyl compound.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2,2-dimethylpentanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a corresponding ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine, which can further react to form various derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-2,2-dimethylpentanenitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential role in biochemical pathways and enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2,2-dimethylpentanenitrile involves its interaction with specific molecular targets and pathways. For example, the compound can act as a substrate for hydroxynitrile lyase, an enzyme that catalyzes the addition of hydrogen cyanide to carbonyl compounds. This reaction is crucial in the biosynthesis of cyanohydrins, which are important intermediates in various metabolic pathways.
Comparison with Similar Compounds
- 2-Hydroxy-2-methylbutanenitrile
- 2-Hydroxy-2,4-dimethylpentanenitrile
- 2-Hydroxy-2-methylpropanenitrile
Comparison: 4-Hydroxy-2,2-dimethylpentanenitrile is unique due to its specific structural configuration, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
4-hydroxy-2,2-dimethylpentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6(9)4-7(2,3)5-8/h6,9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQECPPLLPQLGBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

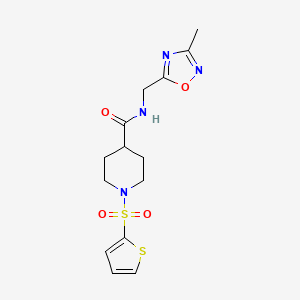
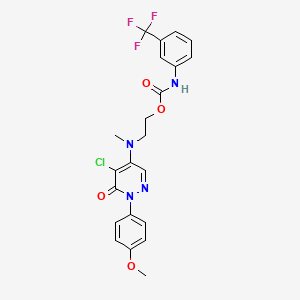
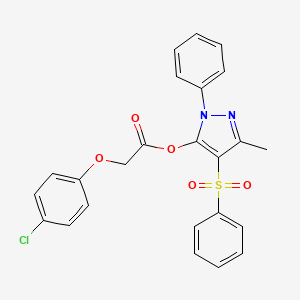
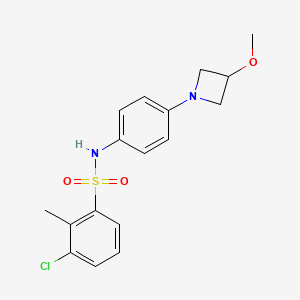
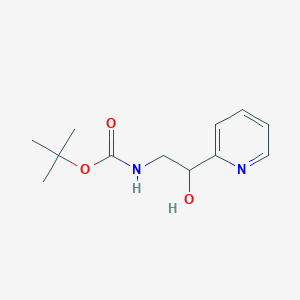
![(2Z)-N-(4-chlorophenyl)-2-[(4-methylphenyl)diazenyl]-2-[(4-methylphenyl)hydrazinylidene]acetamide](/img/structure/B2473796.png)

![5-Acetyl-6-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridine-3-carbonitrile](/img/structure/B2473800.png)
![7-(3-chloro-4-methylphenyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2473801.png)

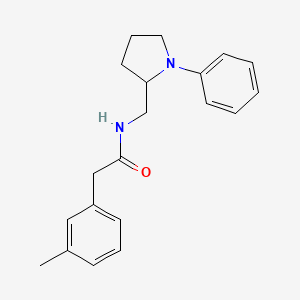
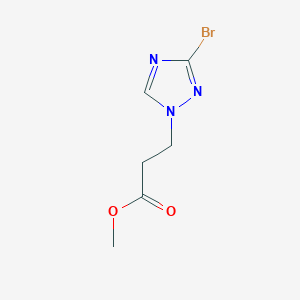
![{[4-(2,4-DIMETHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE](/img/structure/B2473808.png)
